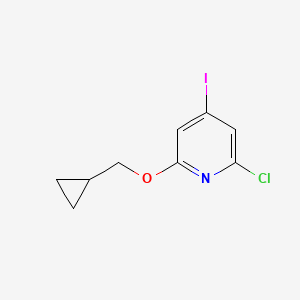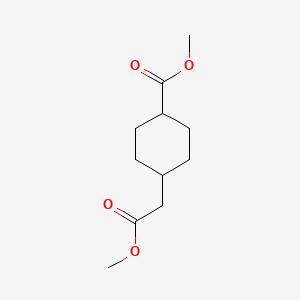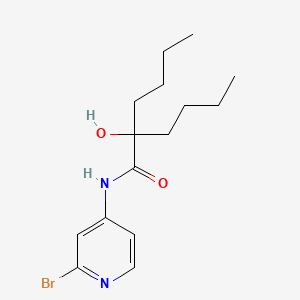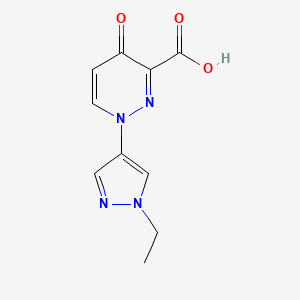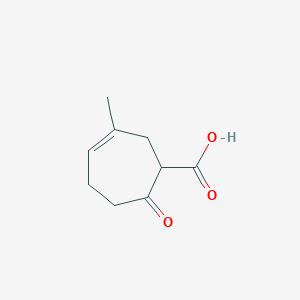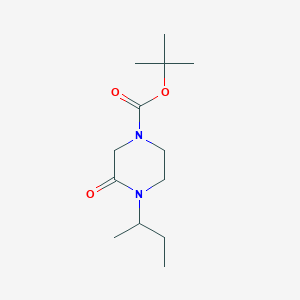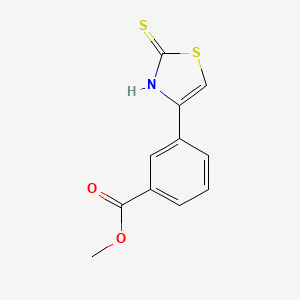
Methyl 3-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate is a heterocyclic compound that features a thiazole ring fused to a benzoate ester The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis. These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiazole ring can form covalent bonds with biological molecules, leading to changes in their function. Additionally, the compound can disrupt cellular processes by interfering with DNA and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazolidine derivatives: These compounds have a saturated thiazole ring and are used in various medicinal applications.
Thiadiazole derivatives: These compounds contain a thiazole ring fused with a diazole ring and are known for their diverse biological activities.
Uniqueness
Methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both a thiazole ring and a benzoate ester. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
177328-28-8 |
|---|---|
Formule moléculaire |
C11H9NO2S2 |
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
methyl 3-(2-sulfanylidene-3H-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C11H9NO2S2/c1-14-10(13)8-4-2-3-7(5-8)9-6-16-11(15)12-9/h2-6H,1H3,(H,12,15) |
Clé InChI |
HFJWMYVZVJRQCH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=CSC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


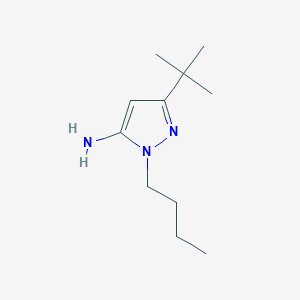
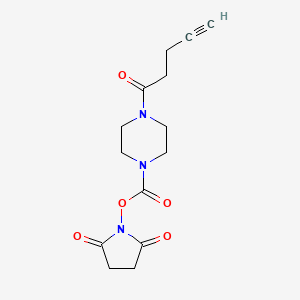
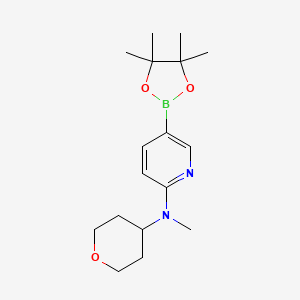
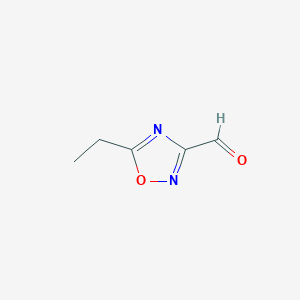
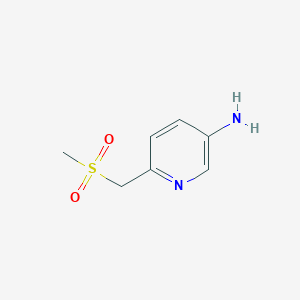


![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
